N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 6-position and an acetamide group linked to a 2-methylphenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as methoxy-substituted nitriles and amines.
Substitution Reactions: The methoxy group is introduced at the 6-position of the pyrimidine ring through nucleophilic substitution reactions.
Acetamide Formation: The acetamide group is attached via an amide bond formation reaction, often using acyl chlorides or anhydrides.
Phenoxy Group Introduction: The 2-methylphenoxy group is introduced through etherification reactions, typically involving phenols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially converting the acetamide to an amine.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetic acid, while reduction could produce N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)ethylamine.
Scientific Research Applications
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide
- N-(6-methoxypyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide
- N-(6-methoxypyrimidin-4-yl)-2-(2-bromophenoxy)acetamide
Uniqueness
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 6-position of the pyrimidine ring and the 2-methylphenoxy moiety distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-5-3-4-6-11(10)20-8-13(18)17-12-7-14(19-2)16-9-15-12/h3-7,9H,8H2,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHRSVAZHQXEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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